Irdabisant, also known as CEP-26401, is a small molecule compound characterized primarily as a high-affinity antagonist and inverse agonist of the histamine H3 receptor. Its molecular formula is and it has a CAS registry number of 1005402-19-6. The compound is notable for its potential therapeutic applications in enhancing cognitive function and wakefulness, making it a subject of interest in the field of neuroscience and pharmacology .
The major products formed from these reactions vary based on specific conditions and reagents used.
Irdabisant exerts its effects primarily through antagonizing the histamine H3 receptor. This receptor plays a crucial role in regulating neurotransmitter release, including histamine, acetylcholine, and dopamine. By blocking this receptor, Irdabisant enhances the release of these neurotransmitters, which may lead to improved cognitive function and increased wakefulness. Preclinical studies have shown promise in its potential to treat cognitive disorders and schizophrenia .
The synthesis of Irdabisant involves a multi-step process:
In industrial settings, these synthetic routes are optimized for yield and purity to meet pharmaceutical standards .
Irdabisant has several applications across various fields:
Studies involving Irdabisant have focused on its pharmacodynamics and pharmacokinetics. In clinical trials, it has demonstrated effects on sleep patterns and cognitive parameters at varying doses. For instance, lower doses showed positive effects on certain cognitive tests while higher doses negatively impacted sleep quality .
Several compounds exhibit similar properties to Irdabisant, particularly as histamine H3 receptor antagonists or inverse agonists. Here are some notable examples:
| Compound Name | Type | Key Features |
|---|---|---|
| Pitolisant | H3 receptor antagonist | Approved for narcolepsy treatment; enhances wakefulness. |
| JNJ-39220675 | H3 receptor antagonist | Investigated for cognitive enhancement. |
| BF-2649 | H3 receptor antagonist | Selective for H3 receptor; potential for treating sleep disorders. |
| A-331440 | H3 receptor inverse agonist | Promotes wakefulness; studied for cognitive effects. |
Irdabisant stands out due to its dual action as both an antagonist and an inverse agonist at the histamine H3 receptor, which allows it to enhance neurotransmitter release more effectively than many other compounds in its class. Its specific structural features contribute to its potency and selectivity, making it a valuable candidate for further research into cognitive enhancement therapies .
Irdabisant is chemically designated as 3-[4-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]phenyl]-1H-pyridazin-6-one under the International Union of Pure and Applied Chemistry (IUPAC) naming conventions. Its molecular formula is C₁₈H₂₃N₃O₂, and its SMILES notation is C[C@@H]1CCCN1CCCOC2=CC=C(C=C2)C3=NNC(=O)C=C3. The compound features a pyridazine core with a phenyl substituent linked via a propoxy chain to a (2R)-2-methylpyrrolidine moiety, critical for its receptor-binding interactions.
Irdabisant is registered with the CAS number 1005402-19-6, while its hydrochloride salt carries 1005398-61-7. Key molecular specifications include:
| Property | Value | Source |
|---|---|---|
| CAS Number (Free Base) | 1005402-19-6 | |
| CAS Number (Hydrochloride) | 1005398-61-7 | |
| Molecular Weight (Free Base) | 313.4 g/mol | |
| Molecular Weight (Hydrochloride) | 349.9 g/mol |